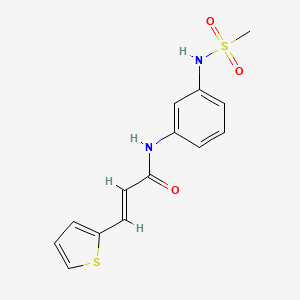

![molecular formula C17H15N3O B6577095 2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide CAS No. 1209359-89-6](/img/structure/B6577095.png)

2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide” is a compound that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a pyrazole ring attached to phenyl groups and an acetamide group. Pyrazole is a five-membered ring with two nitrogen atoms .

Chemical Reactions Analysis

The chemical reactions of “this compound” would depend on the specific conditions and reagents used. Generally, pyrazole compounds can undergo a variety of reactions, including substitutions and additions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Generally, pyrazole compounds are white or colorless solids that are highly soluble in water and other polar solvents .

Aplicaciones Científicas De Investigación

2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide has been used in a variety of scientific research studies. It has been used to study the effects of different drugs on the central nervous system, as well as to study the mechanism of action of various drugs. It has also been used in studies related to the biochemical and physiological effects of various compounds, and its use in laboratory experiments. Additionally, this compound has been used in studies related to its ability to reduce inflammation and to modulate the immune system.

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to target p21-activated kinases (paks) . PAKs are regulators of cell motility and proliferation .

Mode of Action

It is hypothesized that the compound may reduce pak activity . This reduction in PAK activity could be involved in the effects of Starbld0041646 . In cell-free kinase assays, similar compounds have been shown to inhibit PAK activity and compete with ATP binding .

Biochemical Pathways

Related compounds have been found to inhibit pak phosphorylation , which could affect various signaling pathways involved in cell motility and proliferation .

Result of Action

Similar compounds have been found to inhibit cell proliferation in human thyroid cancer cell lines . This suggests that Starbld0041646 may have potential anti-proliferative effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide has a number of advantages and limitations when used in laboratory experiments. One of its main advantages is its low cost, which makes it an attractive option for researchers. Additionally, it is relatively easy to synthesize, which makes it an attractive option for researchers who need to quickly produce large amounts of the compound. However, one of its main limitations is its poor solubility in water, which can make it difficult to use in certain experiments.

Direcciones Futuras

There are a number of potential future directions for research related to 2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide. These include further studies into its mechanism of action, its biochemical and physiological effects, and its use in laboratory experiments. Additionally, further research could be conducted into the potential therapeutic applications of this compound, such as its ability to reduce anxiety and depression, regulate blood sugar levels, and modulate the immune system. Finally, research could be conducted into the potential toxicological effects of this compound, such as its potential to cause liver and kidney damage.

Métodos De Síntesis

2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide can be synthesized in a three-step process. The first step involves the preparation of 4-(1H-pyrazol-3-yl)phenylacetamide, which is done by reacting 4-chlorophenylacetamide with 3-amino-1-pyrazole in the presence of an acid catalyst. The second step involves the condensation of 4-(1H-pyrazol-3-yl)phenylacetamide with phenylhydrazine, yielding this compound. The third and final step involves the purification of the product by recrystallization.

Propiedades

IUPAC Name |

2-phenyl-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O/c21-17(12-13-4-2-1-3-5-13)19-15-8-6-14(7-9-15)16-10-11-18-20-16/h1-11H,12H2,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHPBEAEJZKALX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=CC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

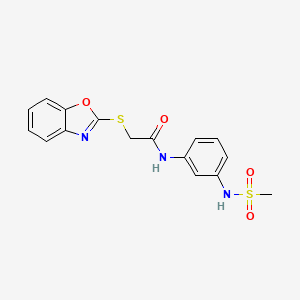

![3-{2-[5-({2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]ethyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B6577013.png)

![4-fluoro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide](/img/structure/B6577020.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-methylbenzamide](/img/structure/B6577026.png)

![3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-1-(3-methylphenyl)urea](/img/structure/B6577032.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B6577051.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6577053.png)

![[(5-chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B6577093.png)

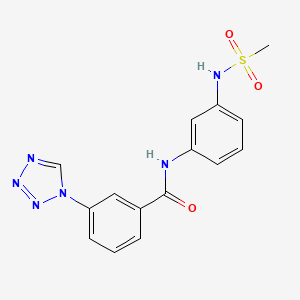

![1-acetyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidine-4-carboxamide](/img/structure/B6577094.png)

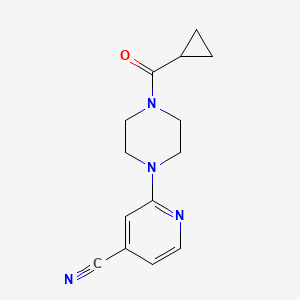

![N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamide](/img/structure/B6577102.png)

![2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577110.png)